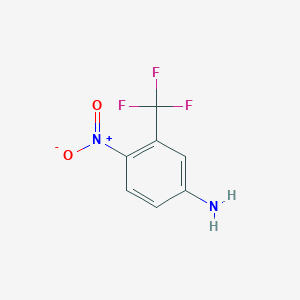

4-Nitro-3-(trifluoromethyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-nitro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(11)1-2-6(5)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKUVRNVYFTEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057731 | |

| Record name | 3-Trifluoromethyl-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-11-3 | |

| Record name | 4-Nitro-3-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Trifluoromethyl-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 393-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Trifluoromethyl-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-3-TRIFLUOROMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15YY91105I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Nitro-3-(trifluoromethyl)aniline: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-3-(trifluoromethyl)aniline is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique molecular structure, featuring both a nitro and a trifluoromethyl group on an aniline (B41778) backbone, imparts specific chemical reactivity and physical properties that make it a valuable precursor in organic synthesis. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance as a primary metabolite of the antiandrogen drug, Flutamide (B1673489).

Chemical and Physical Properties

This compound, also known as 5-amino-2-nitrobenzotrifluoride, is a yellow to orange crystalline solid at room temperature.[1][2] The presence of the electron-withdrawing trifluoromethyl and nitro groups significantly influences its chemical behavior and physical characteristics.

Identification and Structure

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 393-11-3[3] |

| Molecular Formula | C₇H₅F₃N₂O₂[4] |

| Molecular Weight | 206.12 g/mol [3] |

| IUPAC Name | This compound[5] |

| Synonyms | 5-Amino-2-nitrobenzotrifluoride, 4-Nitro-α,α,α-trifluoro-m-toluidine, FLU-1[2][3] |

| InChI Key | UTKUVRNVYFTEHF-UHFFFAOYSA-N[3] |

| SMILES | Nc1ccc(c(c1)C(F)(F)F)--INVALID-LINK--=O[3] |

Physical Properties

| Property | Value | Reference |

| Appearance | Yellow to orange crystalline powder | [1][6] |

| Melting Point | 125-129 °C | [3] |

| Boiling Point | 326.4 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.503 g/cm³ | [7] |

| Solubility | Soluble in DMSO and methanol (B129727) (slightly) | [8] |

| pKa | -0.22 (Predicted) | [2] |

Spectral Data

| Spectroscopy | Key Peaks and Observations | Reference |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 8.59 (d, J=2.7 Hz, 1H), 8.55 (dd, J=9.3, 2.7 Hz, 1H), 7.55 (br s, 2H), 7.32 (d, J=9.3 Hz, 1H) | [6] |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ 151.8, 135.0, 128.7, 123.7 (q, J=5.9 Hz), 123.0 (q, J=272.0 Hz), 118.4, 115.4 (q, J=31.5 Hz) | [6] |

| IR (FTIR, CHCl₃) | νₘₐₓ cm⁻¹: 3535 (NH₂), 3434 (NH₂), 1635, 1592 (NO₂), 1520 (NO₂) | [6] |

| Mass Spec (HRMS) | m/z: [M+Na]⁺ Calculated for C₇H₅F₃N₂O₂Na: 229.0195; Found: 229.0195 | [6] |

Experimental Protocols

Synthesis of this compound

Two common synthetic routes for the preparation of this compound are detailed below.

Method 1: From 3-Chlorobenzotrifluoride (B146439)

This two-step synthesis involves the nitration of 3-chlorobenzotrifluoride followed by amination.

-

Step 1: Synthesis of 5-Chloro-2-nitrobenzotrifluoride (B89720)

-

In a 500 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 111.46 g (1.15 mol) of concentrated nitric acid and 402.5 g (4.025 mol) of 98% sulfuric acid.

-

Stir the mixture to ensure homogeneity.

-

Slowly add 180.55 g (1 mol) of 3-chlorobenzotrifluoride dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to 50 °C and maintain for 2 hours.

-

Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

-

Remove the lower sulfuric acid layer. The upper organic layer is 5-chloro-2-nitrobenzotrifluoride.

-

-

Step 2: Synthesis of this compound

-

In a 1000 mL high-pressure reactor, add 180.8 g of the 5-chloro-2-nitrobenzotrifluoride obtained from the previous step, 566.6 g of 24% aqueous ammonia (B1221849), 34 g of liquid ammonia, and 9 g of a suitable catalyst (e.g., a copper-based catalyst).

-

Heat the reactor to 175 °C and maintain for 8 hours, during which the pressure will reach approximately 3.6 MPa.

-

Cool the reactor to room temperature and carefully vent the excess ammonia gas.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting wet product is collected and vacuum dried at 50 °C to yield this compound.[9]

-

Method 2: From m-(Trifluoromethyl)aniline

This method involves the protection of the amino group, followed by nitration and deprotection.

-

Step 1: Synthesis of N-[3-(Trifluoromethyl)phenyl]acetamide

-

In a suitable reaction vessel, dissolve m-(trifluoromethyl)aniline in a non-protic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride to the solution while stirring.

-

Allow the reaction to proceed to completion.

-

Isolate the product, N-[3-(trifluoromethyl)phenyl]acetamide, by standard workup procedures.

-

-

Step 2: Synthesis of 4-Nitro-3-(trifluoromethyl)acetanilide

-

Carefully add the N-[3-(trifluoromethyl)phenyl]acetamide to a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature.

-

After the reaction is complete, pour the mixture onto ice to precipitate the product.

-

Filter and wash the solid to obtain 4-nitro-3-(trifluoromethyl)acetanilide.

-

-

Step 3: Synthesis of this compound

-

Dissolve the 4-nitro-3-(trifluoromethyl)acetanilide in an ethanol (B145695) solution.

-

Add potassium carbonate to the solution.

-

Heat the mixture to reflux to effect the deacetylation.

-

After the reaction is complete, cool the mixture and isolate the product, this compound, by filtration and recrystallization.[10]

-

Purification

Purification of this compound can be achieved by recrystallization from a suitable solvent system, such as ethanol-water or toluene. For higher purity, column chromatography on silica (B1680970) gel using an eluent such as a mixture of petroleum ether and ethyl acetate (B1210297) can be employed.[7]

Analytical Methods

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis and to assess the purity of the product. A suitable mobile phase would be a mixture of petroleum ether and ethyl acetate (e.g., 70:30 v/v) on silica gel plates, with visualization under UV light.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound. A typical GC method would involve a capillary column (e.g., HP-5ms) with a temperature program starting from a lower temperature and ramping up to a higher temperature to ensure good separation. The mass spectrometer in electron ionization (EI) mode will provide a characteristic fragmentation pattern for identification.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound, particularly for monitoring reaction kinetics or for purity assessment in pharmaceutical applications. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water would be appropriate.

Biological Significance and Signaling Pathways

This compound is of significant interest in drug development as it is a primary metabolite of the non-steroidal antiandrogen drug, Flutamide. Flutamide is used in the treatment of prostate cancer.[2]

Metabolism of Flutamide

Flutamide undergoes extensive first-pass metabolism in the liver. One of the major metabolic pathways is the hydrolysis of the amide bond, catalyzed by carboxylesterases, to yield this compound (also referred to as FLU-1).[11] This metabolite can then undergo further biotransformation.

References

- 1. drnerz.com [drnerz.com]

- 2. Bioactivation of flutamide metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the antiandrogenic drug (Flutamide) by human CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Flutamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 8. drnerz.com [drnerz.com]

- 9. mdpi.com [mdpi.com]

- 10. The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 4-Nitro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Nitro-3-(trifluoromethyl)aniline, a key intermediate in organic synthesis and pharmaceutical chemistry.[1][2] The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and logical workflows for property determination.

Core Physical and Chemical Properties

This compound, with the CAS number 393-11-3, is a yellow to orange crystalline solid at room temperature.[3][4] It is a crucial building block, notably used in the synthesis of non-steroidal anti-androgen drugs like flutamide (B1673489) and as an intermediate for optical waveguide materials.[4][5]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₃N₂O₂ | [3] |

| Molecular Weight | 206.12 g/mol | [3][6] |

| Appearance | Yellow to Orange-Yellow Crystalline Powder | [3][4] |

| Melting Point | 125-129 °C | [1][4] |

| Boiling Point | 326.4 °C at 760 mmHg (Predicted) | [1][3][4] |

| Density | 1.471 - 1.503 g/cm³ (estimate) | [1][3][4] |

| pKa | -0.22 ± 0.10 (Predicted) | [1][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[7]

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer, mortar and pestle.[7]

-

Procedure:

-

A small, dry sample of the compound is finely crushed using a mortar and pestle.[8]

-

The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end, filling it to a height of 1-2 cm.[8][9]

-

The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[7]

-

The sample is heated rapidly at first to determine an approximate melting point. The apparatus is then allowed to cool.[7]

-

For an accurate measurement, a new sample is heated slowly, with the temperature increasing at a rate of about 2°C per minute as it approaches the approximate melting point.[7]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7][8]

-

2. Boiling Point Determination (Capillary Method)

For high-boiling-point solids, this property is often predicted, as experimental determination can be challenging.[10] However, the following micro-method can be employed.

-

Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., aluminum block or Thiele tube).[11][12]

-

Procedure:

-

A few milliliters of the molten compound (or a solution in a high-boiling solvent) are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[12]

-

The apparatus is heated slowly and uniformly.[12]

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube's open end is noted. This is the boiling point of the liquid.[12] At this temperature, the vapor pressure of the liquid equals the atmospheric pressure.[10]

-

3. Solubility Assay (Qualitative and Thermodynamic)

Solubility provides insights into the polarity and potential intermolecular forces of a compound.[13]

-

Qualitative Solubility Test:

-

Apparatus: Small test tubes, glass stirring rods.[13]

-

Procedure:

-

Approximately 25 mg of the solid compound is added to 0.5 mL of a chosen solvent (e.g., water, methanol, DMSO) in a test tube.[13]

-

The mixture is agitated vigorously for 10-20 seconds.[14]

-

The sample is observed to determine if it is soluble (dissolves completely), partially soluble, or insoluble.[13][14]

-

This process is repeated with a range of solvents of varying polarities and pH (e.g., 5% NaOH, 5% HCl) to create a solubility profile.[13]

-

-

-

Thermodynamic Solubility Assay (Quantitative):

-

Apparatus: HPLC-UV or LC-MS/MS system, shaker, filtration unit.[15]

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., an aqueous buffer).[15]

-

The mixture is agitated (e.g., in a shaker bath) for an extended period (typically 24 hours) to ensure equilibrium is reached, creating a saturated solution.[15]

-

The solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then accurately measured using HPLC-UV or LC-MS/MS.[15] This concentration represents the thermodynamic solubility.

-

-

Visualized Workflow

The following diagram illustrates a logical workflow for the physical characterization of a solid organic compound.

Caption: Workflow for physical property characterization of a solid compound.

References

- 1. ru.unilongindustry.com [ru.unilongindustry.com]

- 2. 4-Nitro-3-trifluoromethyl aniline CAS 393-11-3 - Chemical Supplier Unilong [unilongindustry.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-Nitro-3-trifluoromethyl aniline CAS#: 393-11-3 [m.chemicalbook.com]

- 5. 4-Nitro-3-trifluoromethyl aniline | 393-11-3 [chemicalbook.com]

- 6. This compound | C7H5F3N2O2 | CID 94955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. byjus.com [byjus.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. saltise.ca [saltise.ca]

- 15. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)aniline (CAS 393-11-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitro-3-(trifluoromethyl)aniline, a key chemical intermediate with the CAS number 393-11-3. This document consolidates essential information on its chemical and physical properties, spectral data, synthesis protocols, and significant applications, particularly in the pharmaceutical industry. Detailed experimental methodologies and safety information are also included to support laboratory research and drug development activities.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1][2] It is an organic intermediate characterized by the presence of a nitro group, a trifluoromethyl group, and an amino group attached to a benzene (B151609) ring.[3][4] These functional groups contribute to its reactivity and utility in organic synthesis.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 393-11-3 | [5][6] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [5][6][7] |

| Molecular Weight | 206.12 g/mol | [5][6][7] |

| Appearance | Yellow to orange crystalline powder | [3][8][9] |

| Melting Point | 122-129 °C | [3][7][8][9] |

| Boiling Point | 326.4 ± 42.0 °C (Predicted) | [3][7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

| Density | ~1.5 g/cm³ (Predicted) | [3] |

| pKa | -0.22 ± 0.10 (Predicted) | [7] |

| InChIKey | UTKUVRNVYFTEHF-UHFFFAOYSA-N | [7] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |

| DMSO-d₆ | 8.59 | d | 2.7 | 1H | [8][10] |

| 8.55 | dd | 9.3, 2.7 | 1H | [8][10] | |

| 7.55 | br s | - | 2H (NH₂) | [8][10] | |

| 7.32 | d | 9.3 | 1H | [8][10] |

Table 3: ¹³C NMR Spectral Data

| Solvent | Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| DMSO-d₆ | 151.8 | C | [8][10] |

| 135.0 | C | [8][10] | |

| 128.7 | CH | [8][10] | |

| 123.7 (q, J=5.9 Hz) | C | [8][10] |

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3535 | NH₂ | [8][10] |

| 3434 | NH₂ | [8][10] |

| 1635 | - | [8][10] |

| 1592 | NO₂ | [8][10] |

| 1520 | NO₂ | [8][10] |

| 1119 | - | [8][10] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. One common method involves the nitration of m-(trifluoromethyl)aniline followed by protection and deprotection steps.

Synthesis from m-(Trifluoromethyl)aniline

A patented method describes the synthesis of this compound from m-(trifluoromethyl)aniline.[11] The process involves the protection of the amino group, followed by nitration and subsequent deprotection.

Caption: Synthesis workflow from m-(Trifluoromethyl)aniline.

Experimental Protocol:

-

Acetylation: React m-(trifluoromethyl)aniline with acetyl chloride in a non-protic solvent to yield m-(trifluoromethyl)acetanilide.[11]

-

Nitration: The resulting m-(trifluoromethyl)acetanilide is nitrated, for instance using concentrated nitric acid, under controlled temperature conditions (e.g., 35-80 °C) to produce 4-nitro-3-(trifluoromethyl)acetanilide.[11]

-

Deprotection: The acetyl group is removed from 4-nitro-3-(trifluoromethyl)acetanilide using a base such as potassium carbonate in an ethanol (B145695) solution, with heating (e.g., 30-90 °C), to yield the final product, this compound.[11]

Synthesis from 5-Chloro-2-nitrobenzotrifluoride (B89720)

Another documented synthesis route starts from 5-chloro-2-nitrobenzotrifluoride.

Experimental Protocol:

-

Ammonolysis: In a high-pressure reactor, 5-chloro-2-nitrobenzotrifluoride is treated with aqueous ammonia (B1221849) and a catalyst.[12]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 175°C) and pressure (e.g., 3.6 MPa) for several hours.[12]

-

Work-up: After the reaction, the pressure is reduced, and excess ammonia is removed. The product is then isolated, for example, by filtration and vacuum drying.[12] A yield of 94% has been reported for this method.[12]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably non-steroidal anti-androgen drugs.[1][8][10][12]

Synthesis of Flutamide (B1673489) and Bicalutamide

This compound is a key precursor for the synthesis of flutamide and is structurally related to the synthesis of bicalutamide, both of which are used in the treatment of prostate cancer.[1][8][12][13]

Caption: Role as a precursor for anti-androgen drugs.

Experimental Protocol for Flutamide Synthesis:

-

Reaction Setup: this compound is used as the starting material in a solvent such as 1,2-dichloroethane.[12]

-

Acylation: Isobutyryl chloride is added dropwise at a controlled temperature (5-10°C) in the presence of an acid scavenger like N,N-dimethylacetamide and a catalyst such as 4-dimethylaminopyridine.[12]

-

Reaction Completion: The reaction mixture is maintained at 18-25°C until the starting material is completely consumed.[12]

-

Isolation: Water is added, and the solvent is evaporated. The crude flutamide product is then obtained by precipitation in water and filtration.[12]

Mechanism of Action of Derived Drugs

The drugs synthesized from this compound, such as flutamide, function by competitively inhibiting the binding of androgens like dihydrotestosterone (B1667394) to androgen receptors in target tissues.[1] This blockade disrupts the signaling pathway that promotes the growth of prostate cancer cells.

Caption: Simplified androgen receptor signaling and its inhibition.

Other Applications

Beyond anti-cancer drugs, this compound serves as an intermediate in the synthesis of dyes, pesticides, and other specialty chemicals.[3][4] It is also used in the preparation of 4-bromo-2-nitrotrifluorotoluene, an intermediate for optical waveguide materials.[8][10][12] Furthermore, it has been investigated as a nitric oxide photodonor in hybrid molecules for potential therapeutic applications.[10][14]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

Table 5: Hazard and Safety Information

| Hazard Class | GHS Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H311: Toxic in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust. P280: Wear protective gloves/clothing/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |

| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[15]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5][16][17] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. A dust mask (e.g., N95) is recommended.[17]

Analytical Methods

The detection and quantification of this compound in various matrices, including biological materials, have been established.

Detection in Biological Samples:

Methods such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and electron spectrophotometry have been used for its detection in biological materials like cadaveric hepatic tissue, blood, plasma, and urine.[10][18] Acetone has been proposed as an effective extraction agent.[10][18] The compound can be separated from endogenous biomaterials using a silica (B1680970) gel column.[10][18]

Table 6: Reported Detection Limits in Biological Samples

| Biological Matrix | Minimum Detectable Amount | Reference(s) |

| Cadaveric Hepatic Tissue | 0.12 mg / 100 g | [10][18] |

| Blood | 0.09 mg / 100 g | [10][18] |

| Plasma | 0.06 mg / 100 µL | [10][18] |

| Urine | 0.05 mg / 100 µL | [10] |

Conclusion

This compound (CAS 393-11-3) is a versatile and valuable intermediate in organic and medicinal chemistry. Its primary importance lies in its role as a building block for the synthesis of non-steroidal anti-androgen drugs used in cancer therapy. This guide has provided a detailed compilation of its properties, synthesis, applications, and safety, offering a critical resource for professionals in research and drug development. Adherence to the outlined safety protocols is essential when handling this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Nitro-3-trifluoromethyl aniline CAS 393-11-3 - Chemical Supplier Unilong [unilongindustry.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Atomfair 4-Nitro-3-trifluoromethylaniline C7H5F3N2O2 CAS 393-11-3 - ATOMFAIR [atomfair.com]

- 5. This compound (FLU-1) | 393-11-3 | FN26253 [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. 4-Nitro-3-trifluoromethyl aniline CAS#: 393-11-3 [m.chemicalbook.com]

- 8. 4-Nitro-3-trifluoromethyl aniline | 393-11-3 [chemicalbook.com]

- 9. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 11. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. Bicalutamide - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. chemicalbook.com [chemicalbook.com]

- 16. 393-11-3|this compound|BLD Pharm [bldpharm.com]

- 17. fishersci.com [fishersci.com]

- 18. [Peculiarities of detection of 4-nitro-3-(trifluoromethyl)-aniline in the biological material] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-3-(trifluoromethyl)aniline is a key chemical intermediate with significant applications in the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a trifluoromethyl group ortho to an amino group and para to a nitro group on a benzene (B151609) ring, imparts distinct physicochemical properties that are leveraged in the synthesis of high-value compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and key applications of this compound, with a particular focus on its role in drug development.

Molecular Structure and Identification

This compound, a yellow crystalline solid at room temperature, is an aromatic amine. The presence of the electron-withdrawing trifluoromethyl and nitro groups significantly influences the electron density of the aromatic ring and the basicity of the amino group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 393-11-3[1][3] |

| Molecular Formula | C7H5F3N2O2[1] |

| Molecular Weight | 206.12 g/mol [3][4] |

| SMILES String | Nc1ccc(c(c1)C(F)(F)F)--INVALID-LINK--=O[3] |

| InChI Key | UTKUVRNVYFTEHF-UHFFFAOYSA-N[1][3] |

| Synonyms | 5-Amino-2-nitrobenzotrifluoride, 4-Nitro-α,α,α-trifluoro-m-toluidine[3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Yellow to orange crystalline powder[5][6] |

| Melting Point | 125-129 °C[3][4] |

| Boiling Point (Predicted) | 326.4±42.0 °C[7] |

| Assay | ≥97.5%[6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Key spectral data are summarized below.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.59 (d, J=2.7 Hz, 1H), 8.55 (dd, J=9.3, 2.7 Hz, 1H), 7.55 (br s, 2H, NH2), 7.32 (d, J=9.3 Hz, 1H)[5][8] |

| ¹³C NMR (100 MHz, DMSO-d6) | δ 151.8 (C), 135.0 (C), 128.7 (CH), 123.7 (q, J=5.9 Hz, CF3)[5][8] |

| IR (FTIR, CHCl3) νmax cm⁻¹ | 3535 (NH2), 3434 (NH2), 1635, 1592 (NO2), 1520 (NO2), 1119[5][8] |

| Mass Spectrometry (MS) | [M+Na]+, 229.0195[5][8] |

Synthesis Protocols

Several synthetic routes to this compound have been reported. A common and effective method involves the nitration of 3-(trifluoromethyl)aniline (B124266) derivatives.

Experimental Protocol: Synthesis from m-(trifluoromethyl)aniline

This protocol involves the protection of the amino group, followed by nitration and subsequent deprotection.

-

Acetylation of m-(trifluoromethyl)aniline: m-(Trifluoromethyl)aniline is reacted with acetyl chloride in a non-protic solvent to yield N-[3-(trifluoromethyl)phenyl]acetamide.[9]

-

Nitration: The resulting acetanilide (B955) is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is carefully controlled to favor the formation of 4-nitro-3-trifluoromethylacetanilide.[9]

-

Hydrolysis (Deprotection): The acetyl group is removed by hydrolysis, typically using an acid or base catalyst in an alcoholic solvent, to yield the final product, this compound.[9]

Caption: Synthesis pathway of this compound.

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of Flutamide, a nonsteroidal antiandrogen drug used in the treatment of prostate cancer.[10]

The synthesis of Flutamide involves the reaction of this compound with isobutyryl chloride.[11] The trifluoromethyl group in this molecule is critical for its biological activity.

Logical Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

The progression from the starting intermediate to the final drug product follows a well-defined logical workflow, encompassing synthesis, purification, and formulation.

Caption: Workflow from intermediate to final drug product.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] It is harmful if swallowed, inhaled, or comes into contact with skin.[4] Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis, particularly for the pharmaceutical industry. Its well-defined properties and reactivity make it an essential component in the production of life-saving drugs. This guide provides core technical information to support researchers and developers in their work with this important compound.

References

- 1. This compound | CAS 393-11-3 [matrix-fine-chemicals.com]

- 2. This compound | C7H5F3N2O2 | CID 94955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 393-11-3 [sigmaaldrich.com]

- 4. This compound 98 393-11-3 [sigmaaldrich.com]

- 5. 4-Nitro-3-trifluoromethyl aniline | 393-11-3 [chemicalbook.com]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-Nitro-3-trifluoromethyl aniline - Safety Data Sheet [chemicalbook.com]

- 8. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 9. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 10. guidechem.com [guidechem.com]

- 11. guidechem.com [guidechem.com]

The Dual Role of 4-Nitro-3-(trifluoromethyl)aniline in Flutamide's Profile: A Metabolite of Clinical Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide (B1673489), a nonsteroidal antiandrogen, has been a cornerstone in the management of prostate cancer. Its therapeutic efficacy is primarily attributed to its active metabolite, 2-hydroxyflutamide, which competitively inhibits the androgen receptor. However, the clinical use of Flutamide is associated with a risk of hepatotoxicity, a serious adverse effect that can limit its therapeutic potential. Emerging evidence points towards another key metabolite, 4-nitro-3-(trifluoromethyl)aniline (FLU-1), as a significant contributor to this liver injury. This technical guide provides a comprehensive overview of FLU-1, from its metabolic formation to its toxicological implications, offering valuable insights for researchers and professionals in the field of drug development and toxicology.

Metabolic Formation of this compound (FLU-1)

Flutamide undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. The generation of FLU-1 occurs through the hydrolysis of the amide bond of Flutamide. This reaction is primarily catalyzed by carboxylesterases.[1] Subsequently, FLU-1 can be further metabolized. A key transformation is its N-hydroxylation to N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine (FLU-1-N-OH), a reaction predominantly mediated by Cytochrome P450 3A4 (CYP3A4).[2][3] This N-hydroxylated metabolite is considered a reactive species that can contribute to cellular damage.

Metabolic Pathway of Flutamide to this compound

Caption: Metabolic conversion of Flutamide to its metabolite, this compound (FLU-1), and its subsequent reactive intermediate.

Quantitative Analysis of Flutamide and its Metabolites

The pharmacokinetic profile of Flutamide is characterized by its rapid and extensive metabolism. Following oral administration, plasma concentrations of the parent drug are significantly lower than its major metabolites.[4]

| Compound | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Reference |

| Flutamide | 250 mg (single dose) | 0.02 | ~2 | - | [5][6] |

| Flutamide | 500 mg (single dose) | 0.1 | ~2 | - | [5][6] |

| 2-Hydroxyflutamide | 250 mg Flutamide (single dose) | 1.3 | ~2 | 4.3 - 21.9 | [5][6] |

| 2-Hydroxyflutamide | 500 mg Flutamide (single dose) | 2.4 | ~2 | 4.3 - 21.9 | [5][6] |

| 2-Hydroxyflutamide | 250 mg Flutamide (steady state) | 0.94 ± 0.23 | - | - | [5][6] |

| This compound (FLU-1) | 250 mg or 500 mg Flutamide (single dose) | Not explicitly quantified in these studies, but elimination half-life is reported. | - | 4.3 - 17.2 | [5][6] |

Detection Limits of this compound in Biological Matrices [7][8]

| Biological Matrix | Minimum Detectable Amount |

| Cadaveric Hepatic Tissue | 0.12 mg / 100 g |

| Blood | 0.09 mg / 100 g |

| Plasma | 0.06 mg / 100 µL |

| Urine | 0.05 mg / 100 µL |

Experimental Protocols

In Vitro Metabolism of Flutamide to this compound using Human Liver Microsomes

This protocol is adapted from methodologies described in the literature for studying drug metabolism.[2][9]

Materials:

-

Human liver microsomes (pooled)

-

Flutamide

-

This compound (FLU-1) standard

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Bis-(p-nitrophenyl)phosphate (carboxylesterase inhibitor, for control experiments)

-

Miconazole (CYP3A4 inhibitor, for control experiments)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.2 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add Flutamide (e.g., at a final concentration of 100 µM) to initiate the metabolic reaction. For control experiments, specific enzyme inhibitors can be added during the pre-incubation step.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound in Plasma

This protocol is a generalized procedure based on established methods for the analysis of small molecules in biological matrices.[10]

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog of FLU-1).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Illustrative):

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for FLU-1 and its internal standard.

Analytical Workflow for Quantification of FLU-1 in Plasma

Caption: A typical workflow for the quantitative analysis of this compound in plasma using LC-MS/MS.

Toxicological Profile and Signaling Pathways

The hepatotoxicity associated with Flutamide is believed to be mediated, at least in part, by its metabolite, FLU-1. The nitroaromatic structure of FLU-1 is a key feature implicated in its toxicity.

Proposed Mechanism of FLU-1 Induced Hepatotoxicity

The toxicity of FLU-1 is thought to be initiated by its metabolic activation to reactive intermediates, such as FLU-1-N-OH. These reactive species can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction. A central element in the toxicity of many nitroaromatic compounds is the induction of oxidative stress and mitochondrial dysfunction.

The proposed signaling pathway involves the following key events:

-

Mitochondrial Permeability Transition (MPT): The reactive metabolites of FLU-1 can induce the opening of the mitochondrial permeability transition pore (mPTP).[11][12][13] This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and swelling of the mitochondria.

-

Oxidative Stress: The disruption of the mitochondrial electron transport chain can lead to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions. This overwhelms the cellular antioxidant defense mechanisms, resulting in oxidative stress.

-

Activation of Stress-Activated Protein Kinases (SAPKs): Increased ROS levels can activate stress-activated protein kinases, particularly c-Jun N-terminal kinase (JNK).[14][15][16][17]

-

Caspase Activation and Apoptosis: Sustained activation of JNK can lead to the activation of the caspase cascade, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to apoptosis or programmed cell death.[1][18][19][20]

Signaling Pathway of this compound Induced Hepatotoxicity

Caption: A proposed signaling pathway for hepatotoxicity induced by this compound, involving mitochondrial dysfunction and oxidative stress.

Conclusion

This compound is a critical metabolite of Flutamide that warrants significant attention in the context of drug safety and development. Its formation via hydrolysis and subsequent metabolic activation to reactive species are key initiating events in the cascade leading to hepatotoxicity. The proposed mechanism, centered around mitochondrial dysfunction and oxidative stress, provides a framework for understanding and potentially mitigating this adverse effect. For researchers and drug development professionals, a thorough understanding of the metabolism and toxicology of FLU-1 is essential for the development of safer antiandrogen therapies and for the implementation of appropriate risk management strategies for existing treatments. Further research into the specific molecular interactions of FLU-1 and its metabolites with cellular targets will be crucial for a more complete picture of its toxicological profile.

References

- 1. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Detection of a new N-oxidized metabolite of flutamide, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, in human liver microsomes and urine of prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivation of flutamide metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Peculiarities of detection of 4-nitro-3-(trifluoromethyl)-aniline in the biological material] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]

- 12. Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mitochondrial permeability transition pore and its role in cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of JNK in the development of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Activation of caspase-3-like enzymes in non-apoptotic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Caspases activation in hyperthermia-induced stimulation of TRAIL apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Caspase-1 and -3 are sequentially activated in motor neuron death in Cu,Zn superoxide dismutase-mediated familial amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 4-Nitro-3-(trifluoromethyl)aniline

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4-Nitro-3-(trifluoromethyl)aniline is a substituted aniline (B41778) compound of significant interest in the fields of medicinal chemistry, agrochemistry, and material science.[1][2] Its chemical structure, featuring an aniline backbone substituted with both a strong electron-withdrawing nitro group and a trifluoromethyl group, makes it a versatile and highly valuable building block in organic synthesis.[2][3] The presence of the trifluoromethyl (CF3) group is particularly notable, as it can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable feature in the design of bioactive compounds.[1][4]

This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, detailed synthesis protocols, key applications, and biological relevance. It is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug discovery and chemical synthesis.

Physical and Chemical Properties

This compound is a pale yellow to orange crystalline solid at room temperature.[2][5][6] The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | This compound | [7] |

| CAS Number | 393-11-3 | [8] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [8] |

| Molecular Weight | 206.12 g/mol | [7][8] |

| Appearance | Orange to Brown to Dark red powder to crystal | [5][8] |

| Melting Point | 125-129 °C | [5][8] |

| Boiling Point | 326.4 ± 42.0 °C (Predicted) | [2][8] |

| Density | 1.503 g/cm³ (Predicted) | [2] |

| Flash Point | 151.2 °C | [2] |

| InChIKey | UTKUVRNVYFTEHF-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC(=C(C=C1N)C(F)(F)F)--INVALID-LINK--[O-] | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various spectroscopic techniques are provided below.

| Spectroscopy | Peak Assignments | References |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.59 (d, J=2.7 Hz, 1H), 8.55 (dd, J=9.3, 2.7 Hz, 1H), 7.55 (br s, 2H, -NH₂), 7.32 (d, J=9.3 Hz, 1H) | [5][9] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 151.8 (C), 135.0 (C), 128.7 (CH), 123.7 (q, J=5.9 Hz, C-CF₃), 123.1 (q, J=272.9 Hz, CF₃), 120.0 (CH), 118.9 (q, J=31.5 Hz, C-NO₂), 113.1 (CH) | [5][9] |

| FT-IR (CHCl₃, cm⁻¹) | νmax 3535 (N-H), 3434 (N-H), 1635 (C=C), 1592 (N=O), 1520 (N=O), 1119 (C-F) | [5][9] |

Synthesis Protocols

Several synthetic routes to this compound have been reported. A common and effective method involves the amination of 5-chloro-2-nitrobenzotrifluoride.

Experimental Protocol: Synthesis from 5-Chloro-2-nitrobenzotrifluoride[11]

-

Reaction Setup: To a 1000 mL high-pressure reactor, add 180.8 g of 5-chloro-2-nitrobenzotrifluoride, 566.6 g of 24% aqueous ammonia (B1221849), 34 g of liquid ammonia, and 9 g of a suitable catalyst.

-

Reaction Execution: Heat the reactor to 175 °C and maintain for 8 hours. The pressure will reach approximately 3.6 MPa.

-

Work-up: After the reaction is complete, cool the reactor to room temperature. Reduce the pressure and remove excess ammonia gas by vacuum filtration.

-

Isolation: The wet product, 5-amino-2-nitrobenzotrifluoride (an alternative name for the target compound), is obtained.

-

Purification: Vacuum dry the wet product at 50 °C to yield the final, dry product (155.2 g, 94% yield). The product should have a melting point of 127-128 °C.

Applications in Synthesis

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals and other high-value chemicals.[1][3]

Synthesis of Flutamide

This compound is the direct precursor to Flutamide, a nonsteroidal antiandrogen drug used in the treatment of prostate cancer.[6][10]

-

Reaction Setup: Dissolve this compound as the raw material in 1,2-dichloroethane (B1671644) (solvent). Add N,N-dimethylacetamide as an acid scavenger and 4-dimethylaminopyridine (B28879) as a catalyst.

-

Acylation: Cool the mixture to 5-10 °C and add isobutyryl chloride dropwise.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to 18-25 °C and stir until the starting aniline is completely consumed (monitored by TLC or HPLC).

-

Isolation and Purification: Add water to the reaction mixture and raise the temperature to evaporate the 1,2-dichloroethane. The crude Flutamide product precipitates from the water and is collected by filtration.

Other Applications

This compound also serves as a precursor for 4-bromo-2-nitrotrifluorotoluene, another important intermediate used in the synthesis of pharmaceuticals and optical waveguide materials.[5][9][10] Its unique electronic properties also make it a candidate for developing novel dyes and pigments.[3]

Biological Role and Metabolism

While not typically used as a therapeutic agent itself, this compound is a known human metabolite of the drug Flutamide.[5][7][8] Understanding its formation is key to understanding the pharmacology of Flutamide.

Flutamide is a prodrug that is rapidly metabolized in the body to its active form, hydroxyflutamide. This active metabolite competitively inhibits androgen receptors, blocking the action of testosterone (B1683101) and dihydrotestosterone, which is the primary mechanism for its anticancer effect in prostate cancer.[6] During the metabolic process, a portion of Flutamide is also converted via hydrolysis to this compound.[7] This metabolite can be further processed in the body.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this chemical. It should be stored in a well-ventilated area away from incompatible materials.

Conclusion

This compound is a fundamentally important chemical intermediate with high utility in the pharmaceutical and chemical industries. Its role as the direct precursor to the anti-cancer drug Flutamide highlights its significance in medicinal chemistry. The well-defined synthesis routes and versatile reactivity of its functional groups ensure its continued use in the development of complex, high-value molecules. This guide provides the core technical information required by researchers to effectively utilize this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. Atomfair 4-Nitro-3-trifluoromethylaniline C7H5F3N2O2 CAS 393-11-3 - ATOMFAIR [atomfair.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Nitro-3-trifluoromethyl aniline | 393-11-3 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C7H5F3N2O2 | CID 94955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitro-3-trifluoromethyl aniline CAS#: 393-11-3 [m.chemicalbook.com]

- 9. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

In-Depth Technical Guide: Solubility of 4-Nitro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Nitro-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different solvents is critical for process development, formulation, and ensuring reproducible results in a laboratory and industrial setting.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in a solvent at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. This compound possesses a complex molecular structure with both polar (nitro and amino groups) and non-polar (trifluoromethyl group and benzene (B151609) ring) moieties, leading to a nuanced solubility profile across various organic solvents.

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively available in publicly accessible literature, some qualitative and semi-quantitative information has been reported.

Table 1: Reported Solubility of this compound

| Solvent | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (485.15 mM) | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [2][3] |

| Methanol (B129727) | Slightly soluble | [2][3] |

Note: The solubility in DMSO is reported as "≥ 100 mg/mL," indicating that saturation may not have been reached at this concentration. It is also noted that hygroscopic DMSO can significantly impact solubility.[1]

Due to the limited availability of specific quantitative data, experimental determination is crucial for obtaining precise solubility values in solvents relevant to a particular application.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility measurement of this compound, the following experimental protocols are recommended. These methods are based on established techniques for determining the solubility of organic compounds.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method.

Apparatus and Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Constant temperature shaker bath or incubator

-

Vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually present throughout the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise and widely used method for quantifying the concentration of aromatic compounds like this compound in solution.

Principle: The method separates the analyte from any potential impurities based on its affinity for a stationary phase, and the concentration is determined by the response of a UV detector.

Typical HPLC Parameters (starting point for method development):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water. The exact ratio should be optimized to achieve good separation and peak shape.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a dilute solution with a UV-Vis spectrophotometer.

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.

Calibration: A calibration curve should be prepared by analyzing a series of standard solutions of this compound of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: Due to its mixed polarity, the solubility will vary significantly between polar and non-polar solvents. Solvents that can engage in hydrogen bonding with the amino group and dipole-dipole interactions with the nitro and trifluoromethyl groups are likely to be more effective.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature. This relationship should be experimentally determined for each solvent.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form of the this compound being used.

Conclusion

This technical guide outlines the current understanding and recommended methodologies for determining the solubility of this compound. While some qualitative data exists, precise, quantitative data for various organic solvents requires experimental determination. The provided protocols for the isothermal shake-flask method coupled with HPLC analysis offer a robust framework for researchers and professionals in the pharmaceutical and chemical industries to obtain reliable solubility data, which is essential for informed process development and formulation design.

References

Spectroscopic Profile of 4-Nitro-3-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 4-Nitro-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, quality control, and chemical synthesis by consolidating spectroscopic data and outlining relevant experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Spectrometer Frequency (MHz) |

| 8.59 | d | 2.7 | DMSO-d₆ | 400 |

| 8.55 | dd | 9.3, 2.7 | DMSO-d₆ | 400 |

| 7.55 | br s | - | DMSO-d₆ | 400 |

| 7.32 | d | 9.3 | DMSO-d₆ | 400 |

| 7.99 | d | 8.8 | CDCl₃ | 400 |

Note: d - doublet, dd - doublet of doublets, br s - broad singlet.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Coupling Constant (J) Hz | Solvent | Spectrometer Frequency (MHz) |

| 151.8 | C | - | DMSO-d₆ | 100 |

| 135.0 | C | - | DMSO-d₆ | 100 |

| 128.7 | CH | - | DMSO-d₆ | 100 |

| 123.7 | C | 5.9 | DMSO-d₆ | 100 |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3535 | N-H Stretch (NH₂) |

| 3434 | N-H Stretch (NH₂) |

| 1635 | N-H Bend (NH₂) |

| 1592 | N-O Stretch (NO₂) |

| 1520 | N-O Stretch (NO₂) |

| 1119 | C-F Stretch (CF₃) |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 229.0195 | [M+Na]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. While specific instrument parameters may vary, these protocols provide a foundational understanding of the techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of the protons and carbon atoms in this compound.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), in a clean NMR tube.[1] The solution must be homogeneous.

-

Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz for ¹³C NMR, is utilized for analysis.[1]

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard single-pulse experiment. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a solid sample like this compound, the thin solid film method is a common technique. A small amount of the compound is dissolved in a volatile solvent (e.g., chloroform). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: The salt plate with the sample film is placed in the sample holder of the spectrometer. An infrared beam is passed through the sample, and the transmitted radiation is detected. The instrument records an interferogram, which is a plot of intensity versus time.

-

Data Processing: The interferogram is converted into a spectrum (transmittance or absorbance versus wavenumber) using a mathematical process called Fourier transformation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for nitroaromatic compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion ([M]⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which can provide structural information.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: 4-Nitro-3-(trifluoromethyl)aniline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-3-(trifluoromethyl)aniline is a key building block in pharmaceutical synthesis, primarily utilized as a precursor for non-steroidal antiandrogen medications.[1][2][3] Its unique structure, featuring a nitro group and a trifluoromethyl group on an aniline (B41778) frame, allows for targeted chemical modifications to produce potent and selective active pharmaceutical ingredients (APIs).[2][4] The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of the final drug molecule, thereby improving its pharmacokinetic profile.[2] This document provides detailed application notes, experimental protocols for the synthesis of the anti-cancer drug Flutamide (B1673489), and relevant pathway diagrams.

Physicochemical Properties and Safety Information

This compound is a yellow to orange crystalline solid at room temperature.[1][5] It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood, as it is a hazardous substance.

| Property | Value | Reference |

| CAS Number | 393-11-3 | --INVALID-LINK-- |

| Molecular Formula | C₇H₅F₃N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 206.12 g/mol | --INVALID-LINK-- |

| Melting Point | 125-129 °C | --INVALID-LINK-- |

| Boiling Point | 326.4±42.0 °C | --INVALID-LINK-- |

| Appearance | Yellow to Orange Crystalline Solid | [1][5] |

Primary Application: Synthesis of Flutamide

This compound is a critical starting material for the synthesis of Flutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[1][2][6] The synthesis involves the acylation of the aniline's amino group with isobutyryl chloride.

Synthesis of Flutamide: Logical Workflow

The overall process for synthesizing Flutamide from this compound involves a straightforward acylation reaction followed by purification.

Caption: Workflow for the synthesis of Flutamide.

Experimental Protocols for Flutamide Synthesis

Two common protocols for the synthesis of Flutamide are presented below.

Protocol 1: Pyridine (B92270) as Solvent and Base

This protocol is adapted from a microscale laboratory procedure.[1][5]

Materials:

-

This compound

-

Pyridine (anhydrous)

-

Isobutyryl chloride

-

Toluene

-

Ice

Procedure:

-

In a clean, dry 25 mL Erlenmeyer flask, weigh out 0.100 g of this compound.

-

Add 2 mL of anhydrous pyridine to the flask to dissolve the starting material, resulting in a yellow solution.[5]

-

Cool the solution in an ice bath for 5-10 minutes.[5]

-

In a fume hood, carefully measure 0.10 mL of isobutyryl chloride and add it dropwise to the cooled reaction mixture. The solution may turn red.[5]

-

With stirring, heat the reaction mixture on a steam bath at approximately 70 °C for 30 minutes.[5]

-

After heating, pour the reaction mixture over 100 g of ice and stir vigorously until the ice melts. A pale yellow solid should precipitate.[5]

-

Isolate the crude solid product by vacuum filtration.

-

Purify the crude Flutamide by recrystallization from hot toluene.[5]

-

Dry the purified crystals and determine the mass, melting point, and characterize by spectroscopy.

Protocol 2: Dichloroethane with DMAP Catalyst

This protocol is based on a patented industrial process which reports high yields.[3][6]

Materials:

-

This compound

-

N,N-Dimethylacetamide (DMAC)

-

4-Dimethylaminopyridine (DMAP)

-

Isobutyryl chloride

Procedure:

-

Charge a reaction vessel with this compound, 1,2-dichloroethane as the solvent, N,N-dimethylacetamide as an acid scavenger, and a catalytic amount of 4-dimethylaminopyridine.[6]

-

Cool the mixture to a temperature of 5-10 °C.[6]

-

Slowly add isobutyryl chloride dropwise to the reaction mixture while maintaining the temperature between 5-10 °C.[6]

-

After the addition is complete, allow the reaction temperature to rise to 18-25 °C and stir for 0.5-1.5 hours, or until the starting material is completely consumed as monitored by a suitable technique (e.g., TLC, HPLC).[3][6]

-

Add water to the reaction mixture and heat to distill off the 1,2-dichloroethane.[6]

-

The crude Flutamide will precipitate from the aqueous solution. Isolate the solid by filtration.[6]

-

Recrystallize the crude product from ethanol to obtain the purified Flutamide.[6]

Quantitative Data for Flutamide Synthesis

| Parameter | Protocol 1 (Pyridine) | Protocol 2 (DMAP) | Reference |

| Typical Yield (Crude) | ~73% | >96% | [3][7] |

| Yield (After Recrystallization) | Not specified | 92% | [3] |

| Purity (After Recrystallization) | >99% (by TLC) | >99.8% | [1][3] |

| Melting Point | 111.5-112.5 °C | 111.5-112.5 °C | --INVALID-LINK-- |

Mechanism of Action of Flutamide

Flutamide and its active metabolite, hydroxyflutamide, function as non-steroidal antiandrogens. They act as competitive antagonists at the androgen receptor (AR). By binding to the AR, they prevent the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling that promotes the growth of prostate cancer cells.[1]

Caption: Inhibition of Androgen Receptor Signaling by Flutamide.

Conclusion

This compound is an indispensable intermediate in the synthesis of important pharmaceuticals like Flutamide. The protocols provided herein offer reliable methods for its conversion, and the high yields reported in industrial processes underscore its efficiency as a synthetic precursor. The unique chemical properties imparted by its functional groups continue to make it a valuable compound for drug development professionals.

References

- 1. drnerz.com [drnerz.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103408447A - Process for synthesizing flutamide - Google Patents [patents.google.com]

- 4. 4-Nitro-3-trifluoromethyl aniline | 393-11-3 [chemicalbook.com]

- 5. drnerz.com [drnerz.com]

- 6. guidechem.com [guidechem.com]

- 7. etd.repository.ugm.ac.id [etd.repository.ugm.ac.id]

Application Notes: 4-Nitro-3-(trifluoromethyl)aniline as a Key Intermediate in the Synthesis of Flutamide

For Researchers, Scientists, and Drug Development Professionals

Abstract